molecular formula C7H9ClN2O B8768227 2-(6-Chloropyrimidin-4-yl)propan-2-ol

2-(6-Chloropyrimidin-4-yl)propan-2-ol

Cat. No. B8768227
M. Wt: 172.61 g/mol
InChI Key: HPEHXUZMQMWWTH-UHFFFAOYSA-N
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Patent
US08796283B2

Procedure details

To a stirred solution of DAST (0.153 mL, 1.159 mmol) in DCM (5 mL) was added 2-(6-chloro-4-pyrimidinyl)-2-propanol (Intermediate 28, 100 mg, 0.579 mmol) dissolved in DCM (5 mL) dropwise, and the resulting mixture stirred under argon at −78° C. for 4 hrs. The reaction mixture was quenched with excess saturated sodium bicarbonate solution (50 mL) and extracted with DCM (2×20 mL). The organic layers were collected and solvent was removed gently in vacuo. Crude product in DCM was taken into the next reaction without further purification.
Name
Quantity
0.153 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCN(S(F)(F)[F:7])CC.[Cl:10][C:11]1[N:16]=[CH:15][N:14]=[C:13]([C:17](O)([CH3:19])[CH3:18])[CH:12]=1>C(Cl)Cl>[Cl:10][C:11]1[CH:12]=[C:13]([C:17]([F:7])([CH3:19])[CH3:18])[N:14]=[CH:15][N:16]=1

Inputs

Step One
Name
Quantity
0.153 mL
Type
reactant
Smiles
CCN(CC)S(F)(F)F
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=CC(=NC=N1)C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=N1)C(C)(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred under argon at −78° C. for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with excess saturated sodium bicarbonate solution (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×20 mL)
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
CUSTOM
Type
CUSTOM
Details
solvent was removed gently in vacuo
CUSTOM
Type
CUSTOM
Details
Crude product in DCM was taken into the next reaction without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=NC=NC(=C1)C(C)(C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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